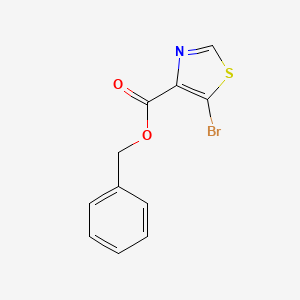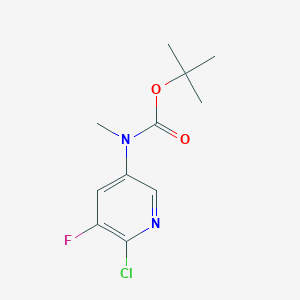![molecular formula C9H14ClNS B15307180 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound that features a cyclopropylmethyl group and a thiophen-2-ylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
-
Formation of the Thiophen-2-ylmethylamine Intermediate
Starting Material: Thiophene-2-carboxaldehyde
Reagents: Ammonia or an amine source
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
-
Alkylation with Cyclopropylmethyl Halide
Starting Material: Thiophen-2-ylmethylamine
Reagents: Cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride)
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
-
Formation of the Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
Industrial production methods for (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Applications De Recherche Scientifique
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
Drug Development: The compound can serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Activity: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
-
Materials Science
Organic Electronics: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive polymers.
-
Chemical Biology
Probe Development: The compound can be used to develop chemical probes for studying biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Thiophen-2-ylmethylamine
Structure: Lacks the cyclopropylmethyl group.
Applications: Used as an intermediate in organic synthesis and pharmaceutical development.
-
Cyclopropylmethylamine
Structure: Lacks the thiophen-2-ylmethyl group.
Applications: Employed in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Uniqueness
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of both the cyclopropylmethyl and thiophen-2-ylmethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H14ClNS |
|---|---|
Poids moléculaire |
203.73 g/mol |
Nom IUPAC |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)7-10-6-8-3-4-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
Clé InChI |
VJAKEUHXXRPWDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)









![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
